7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or condensed formulas.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions, as well as the conditions under which they occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying its chemical stability and reactivity.Scientific Research Applications
Chemical Synthesis and Structure Analysis
- Palladacycles Synthesis : This compound is used in synthesizing palladacycles, which are evaluated for their cytotoxic properties and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009).
- Structural Studies : The compound is involved in the synthesis and structural analysis of various diazepin-2-ones, aiding in understanding their affinity toward central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).
- Synthesis of Dihydro-1H-1,4-Diazepines : It is used in the study of bromination reactions in dihydro-1H-1,4-diazepines, providing insights into the reactivity and substitution patterns of these compounds (Gorringe et al., 1969).
Applications in Medicinal Chemistry
- Development of CCR5 Antagonists : The compound is utilized in the synthesis of CCR5 antagonists, which are significant for their potential therapeutic applications (Ikemoto et al., 2005).
- Study of Anti-Inflammatory Activity : Novel 1,5-benzodiazepine derivatives synthesized from compounds including 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have been explored for their anti-inflammatory activities (Kumar & Ishwarbhat, 2016).
Analytical and Physical Chemistry
- Spectroscopic and Quantum Chemical Studies : The compound is studied for its molecular geometry, frontier molecular orbitals, and other physical properties, contributing to a better understanding of its chemical behavior and potential applications (Sylaja et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound.
Future Directions
This involves discussing potential future research directions. It could include possible modifications to the compound’s structure to improve its properties or efficacy, new synthetic routes, or new applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more tailored analysis.
properties
IUPAC Name |
7-bromo-4-methylsulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-23(21,22)19-10-15(20)18-14-8-7-12(17)9-13(14)16(19)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPFFSNOQGXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one |
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